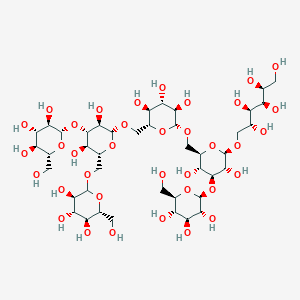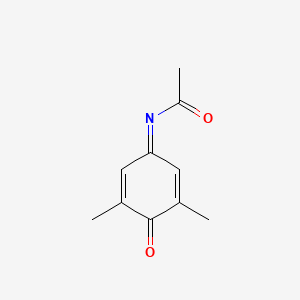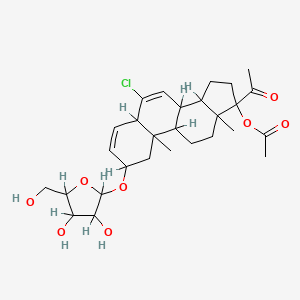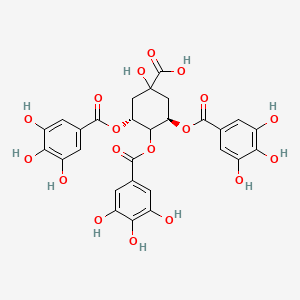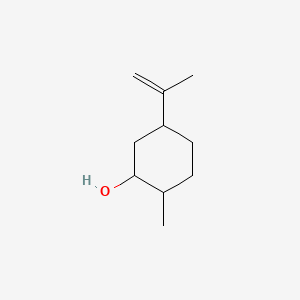
Dihydrocarveol
Overview
Description
Dihydrocarveol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₈O. It is a colorless to pale yellow viscous liquid with a characteristic minty odor. This compound is found naturally in essential oils of various plants, including spearmint and caraway. This compound is used in the fragrance and flavor industries due to its pleasant aroma and taste .
Mechanism of Action
Target of Action
Dihydrocarveol primarily targets the enzyme 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the inflammation process by synthesizing leukotrienes and several lipid mediators . It has emerged as a potential therapeutic target for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis .
Mode of Action
This compound interacts with 5-LOX by forming hydrogen bonds with His368 and Gln364 . The α-amino group of His368, which is associated with a ferrous ion, makes a hydrogen interaction with the hydroxyl groups of this compound . This interaction inhibits the activity of 5-LOX, thereby reducing the production of pro-inflammatory leukotrienes .
Biochemical Pathways
This compound affects the arachidonic acid metabolism pathway, which is initiated by the oxidation of arachidonic acid by 5-LOX . By inhibiting 5-LOX, this compound reduces the production of leukotrienes, lipid mediators involved in inflammation . This leads to a decrease in inflammation, providing potential therapeutic benefits for inflammatory diseases .
Pharmacokinetics
It’s known that this compound is a component of essential oils, which are typically lipophilic and can be absorbed through the skin or digestive tract
Result of Action
The inhibition of 5-LOX by this compound results in a decrease in the production of pro-inflammatory leukotrienes . This can lead to a reduction in inflammation, which may be beneficial in the treatment of inflammatory diseases such as asthma and rheumatoid arthritis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in essential oils could potentially affect the bioavailability and efficacy of this compound . Additionally, factors such as temperature, pH, and light exposure could potentially affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
Dihydrocarveol plays a significant role in biochemical reactions, particularly in the metabolism of monoterpenes. It interacts with various enzymes, including this compound dehydrogenase, which catalyzes its oxidation to dihydrocarvone. Additionally, this compound can be involved in redox reactions facilitated by NAD+ and NADP+ as cofactors. These interactions are crucial for the compound’s role in metabolic pathways and its conversion to other bioactive molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in oxidative stress responses. This compound can affect the expression of genes related to antioxidant defense mechanisms, thereby influencing cellular homeostasis. Additionally, it may impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It also has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or oxidative environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects and can exert beneficial effects on metabolic processes. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the limonene degradation pathway. It is metabolized by enzymes such as this compound dehydrogenase and carvone reductase. These enzymes facilitate the conversion of this compound to dihydrocarvone and other intermediates. The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich environments .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it participates in localized biochemical reactions. The activity and function of this compound can be modulated by its precise localization within the cell, affecting its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocarveol can be synthesized from carveol through hydrogenation. The hydrogenation process involves the addition of hydrogen to the double bond of carveol in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reduction of carvone using sodium borohydride (NaBH₄) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as essential oils of spearmint and caraway. The essential oils are subjected to fractional distillation to isolate this compound . Additionally, synthetic methods using readily available raw materials like α-pinene, a constituent of turpentine, are employed to ensure a consistent and economical supply .
Chemical Reactions Analysis
Types of Reactions
Dihydrocarveol undergoes various chemical reactions, including:
Reduction: Reduction of carvone to this compound using sodium borohydride (NaBH₄) is a common reaction.
Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
Oxidation: Dihydrocarvone
Reduction: this compound from carvone
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Dihydrocarveol has several scientific research applications across various fields:
Chemistry: Used as a chiral building block in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role as a plant metabolite and its effects on plant physiology.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and taste.
Comparison with Similar Compounds
Similar Compounds
Carveol: A monoterpenoid alcohol with a similar structure but with a double bond in the ring.
Carvone: A monoterpenoid ketone that can be reduced to dihydrocarveol.
Menthol: A monoterpenoid alcohol with a similar minty odor but different structural features.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase and its pleasant aroma make it valuable in both medicinal and industrial applications .
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862303 | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless, oily liquid with a spearmint-like odour | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol and most fixed oils; insoluble in water | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.921-0.926 | |
| Record name | Dihydrocarveol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/346/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
619-01-2, 38049-26-2 | |
| Record name | 1,6-Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(1-methylethenyl)cyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-menth-8-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydrocarveol?
A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.
Q2: How can I differentiate between the this compound stereoisomers using spectroscopic techniques?
A2:
1H-NMR Spectroscopy: The 1H-NMR spectra of the four this compound diastereoisomers exhibit distinct chemical shifts and coupling patterns, allowing for unambiguous differentiation and conformational analysis. [] * 13C-NMR Spectroscopy: 13C-NMR spectra, coupled with lanthanide-induced shifts and proton-carbon correlation experiments, provide valuable information for the characterization and assignment of chemical shifts in this compound and dihydrocarvyl acetate stereoisomers. []* FT-ICR MS: Negative ion chemical ionization-collision-induced dissociation (NICI-CID) experiments using FT-ICR MS generate unique daughter ion spectra for the alkoxide ions ([M - H]-) of each this compound isomer, facilitating diastereoisomeric differentiation and conformational confirmation. []* Gas-Phase FT-IR Spectroscopy:* Gas-phase FT-IR spectra offer complementary information for distinguishing between this compound stereoisomers. []
Q3: Can this compound be synthesized through biocatalytic means?
A3: Yes, research has shown that this compound can be synthesized from (R)-carvone through a two-step reduction reaction catalyzed by a biocatalyst. This method offers advantages such as simple operation, mild reaction conditions, environmental friendliness, high yield, and high enantioselectivity. []
Q4: What are the different biotransformation pathways of carvone leading to this compound production?
A4: Several microorganisms exhibit diverse metabolic pathways for carvone biotransformation, leading to the production of this compound and its isomers. Some key pathways include:
- Reduction of (−)-carvone: Microorganisms like Pseudomonas ovalis strain 6-1 [] and Aspergillus niger [] primarily reduce (−)-carvone to (+)-dihydrocarvone, which is then converted to (−)-dihydrocarveol.
- Conversion of (+)-carvone: Pseudomonas ovalis strain 6-1 converts (+)-carvone via (−)-isodihydrocarvone to (−)-isothis compound and (−)-neoisothis compound. [] Aspergillus niger also follows a similar pathway, producing (−)-isodihydrocarvone, (−)-isothis compound, (−)-neoisothis compound, (−)-dihydrocarvone, (−)-neothis compound, and (+)-dihydrocarveol. []
- Stereospecific Reduction: Streptosporangium roseum IFO 3776 exhibits stereospecific conversion of (−)-carvone to (+)-neoisothis compound. []
Q5: What is the antifungal activity of this compound and its derivatives?
A5: this compound esters, synthesized by reacting this compound with corresponding acid chlorides, demonstrate varying degrees of antifungal activity against Sclerotium rolfsii, Pythium debaryanum, and Alternaria alternata. Notably, the propyl ester exhibits the highest activity against P. debaryanum. []
Q6: Does this compound exhibit acaricidal activity?
A6: Yes, dihydrocarvone, a derivative of this compound, displays potent acaricidal activity against house dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus) in both contact and fumigant toxicity assays, outperforming the synthetic acaricide benzyl benzoate. []
Q7: Can this compound be used as a starting material for the synthesis of other compounds?
A9: Yes, this compound can be utilized as a starting material in organic synthesis. For instance, it can be oxidized using selenium dioxide to produce dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al. Dihydrocarvyl acetate, when subjected to similar oxidation conditions, yields trans(8)9-p-menthen-2,4-diol and its monoacetate, 8(9)-p-menthen-2-ol-10-al acetate, and 3,8(9)-p-menthadien-2-ol. []
Q8: What are the potential applications of this compound in the flavor and fragrance industry?
A8: this compound, with its characteristic minty aroma, finds use as a flavoring agent in various food and beverage products. Its esters also hold potential as flavor and fragrance ingredients due to their unique odor profiles.
Q9: Is this compound used in cosmetic formulations?
A9: Yes, this compound and its derivatives are incorporated into cosmetic products, likely for their fragrance and potential skincare benefits.
Q10: What is the role of this compound in the development of transdermal patches?
A12: Research suggests that this compound, alongside other terpenes, can be incorporated into transdermal patches containing pentamidine. Its role is likely related to enhancing the penetration of pentamidine through the skin, facilitating effective drug delivery. []
Q11: Can this compound be used in the production of polymeric materials?
A13: Yes, this compound can be used as a monomer in the synthesis of polymers with specific properties. For example, poly(this compound-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride), a potential ArF single-layer resist polymer, has been synthesized via radical polymerization using this compound as one of the monomers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


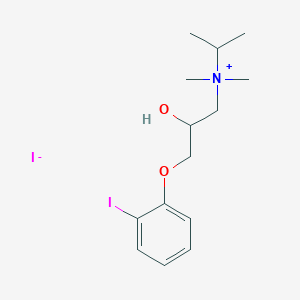

![2-[(3-PYRIDYLCARBONYL)AMINO]ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1210110.png)
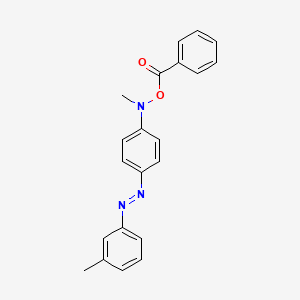
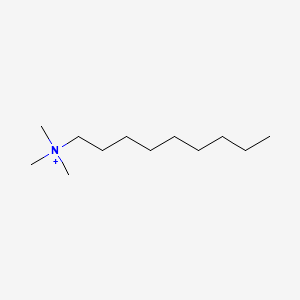
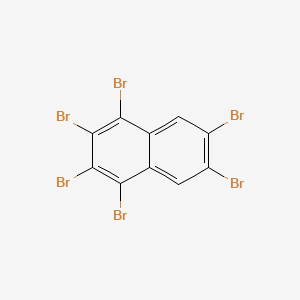
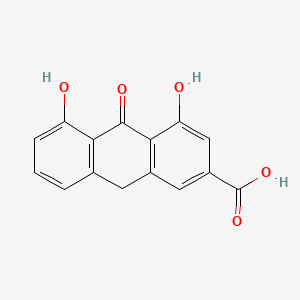
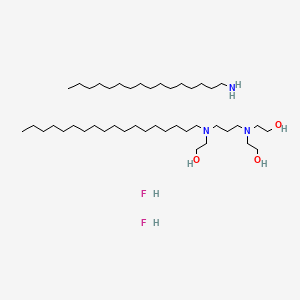
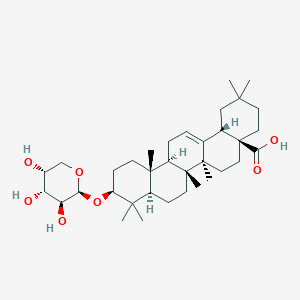
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
